Phenhomazine

Description

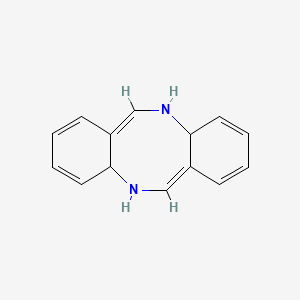

Structure

2D Structure

3D Structure

Properties

CAS No. |

262-99-7 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(6Z,12Z)-4a,5,10a,11-tetrahydrobenzo[c][1,5]benzodiazocine |

InChI |

InChI=1S/C14H14N2/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16-13/h1-10,13-16H/b11-9-,12-10- |

InChI Key |

UPQUBYGCHXUYHB-HWAYABPNSA-N |

SMILES |

C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |

Isomeric SMILES |

C1=CC/2N/C=C/3\C(N/C=C2/C=C1)C=CC=C3 |

Canonical SMILES |

C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |

Synonyms |

phenhomazine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phenhomazine

Established Synthetic Routes to Phenhomazine and its Derivatives

The synthesis of the this compound framework is intricately linked to the chemistry of Tröger's base and its macrocyclic variants, known as Trögerophanes. Established methods primarily rely on the construction and subsequent modification of these precursors.

Condensation reactions are crucial for assembling the core structure of Tröger's base analogues, which serve as the primary precursors to phenhomazines. ebsco.com These reactions typically involve the formation of a dibenzodiazocine system by reacting an aniline (B41778) derivative with a formaldehyde (B43269) equivalent. frontiersin.org

For instance, the synthesis of a Trögerophane, a key intermediate, can be achieved through an intramolecular condensation cyclization. In a reported method, triethylene glycol bis(p-aminophenyl) ether is reacted with paraformaldehyde. frontiersin.org This reaction, conducted in ethanol (B145695) with the presence of concentrated hydrochloric acid (HCl) and trifluoroacetic acid (TFA), leads to the formation of the Trögerophane macrocycle. frontiersin.org Raising the reaction temperature to 60–70°C can significantly shorten the reaction time from several days to approximately 18 hours. frontiersin.org This step exemplifies a classic acid-catalyzed condensation where the amine nucleophilically attacks the formaldehyde, ultimately forming the methylene (B1212753) bridges characteristic of the Tröger's base framework.

A primary route to this compound derivatives involves the chemical transformation of Tröger's base analogues, particularly macrocyclic versions called Trögerophanes. nih.govresearchgate.net These V-shaped, chiral molecules provide a rigid scaffold that can be chemically altered to yield the this compound ring system. nih.gov

A key strategy involves the reaction of a Trögerophane with an anhydride (B1165640). Specifically, 1,4,7,10-tetraoxa4trögerophane can be converted into an N-trifluroacetamide this compound trifluroacetate derivative by refluxing it in trifluoroacetic anhydride for an extended period. nih.govfrontiersin.org This process cleaves the endomethylene bridge of the Tröger's base structure. The resulting salt is then treated with a base, such as potassium carbonate in methanol (B129727), to yield the free base, 1,4,7,10-tetraoxa4-5,6,11,12-tetrahydrothis compound. nih.govfrontiersin.org This tetrahydrothis compound serves as a versatile intermediate for further derivatization.

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | 1,4,7,10-Tetraoxa4trögerophane (5) | Trifluoroacetic anhydride | N-Trifluoroacetamide this compound Trifluoroacetate (B77799) (6) | 92 | nih.gov |

| 2 | N-Trifluoroacetamide this compound Trifluoroacetate (6) | Potassium carbonate, Methanol | 1,4,7,10-Tetraoxa4-5,6,11,12-tetrahydrothis compound (7) | 79 | frontiersin.org |

Table 1: Synthesis of Tetrahydrothis compound from a Trögerophane Intermediate.

The defining transformation from a Tröger's base scaffold to a this compound is the fission (cleavage) of the endomethylene bridge that links the two nitrogen atoms. This reaction converts the rigid, bridged diazocine into the more flexible this compound ring system.

A highly efficient method combines this bridge fission with simultaneous N-alkylation. This has been described as a one-step endomethylene bridge fission of a diamino Tröger's base with a concomitant alkylation, yielding a six-armed this compound ligand designed for metal ion sensing. researchgate.netnih.govconicet.gov.ar

More commonly, the fission is performed first, followed by separate alkylation steps. The tetrahydrothis compound intermediate, obtained as described in the previous section, can be readily N,N'-disubstituted via reaction with various electrophiles. nih.gov The presence of secondary amine groups in the tetrahydrothis compound ring allows for straightforward alkylation or acylation reactions. For example, reacting the tetrahydrothis compound with agents like phenacyl chloride, bromoacetic acid, or ethyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) under reflux conditions affords a range of N,N'-disubstituted this compound derivatives. nih.govresearchgate.net

| Target Compound | Starting Material | Reagent | Base | Conditions | Yield (%) | Reference |

| N,N'-Diphenacyl this compound (8) | Tetrahydrothis compound (7) | Phenacyl chloride | Triethylamine | Ethanol, Reflux, 2h | 64.4 | nih.gov |

| N,N'-Dicarboxymethyl this compound (9) | Tetrahydrothis compound (7) | Bromoacetic acid | Triethylamine | Ethanol, Reflux, 2h | 70.3 | nih.gov |

| N,N'-Diethoxycarbonylmethyl this compound (10) | Tetrahydrothis compound (7) | Ethyl bromoacetate | Triethylamine | Ethanol, Reflux, 2h | 77.6 | frontiersin.orgnih.gov |

Table 2: Derivatization of Tetrahydrothis compound via N-Alkylation.

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. wikipedia.orgpreprints.org This strategy is highly valued for its efficiency and ability to generate complex molecules from simple precursors. frontiersin.org While the direct construction of the this compound core via an MCR is not widely documented, MCRs have been employed in the derivatization of related Tröger's base scaffolds. researchgate.net

Specifically, strategies including Ugi multicomponent reactions have been used to design and synthesize complex multipodal ligands built upon a Tröger's base framework. researchgate.net The Ugi reaction, a four-component reaction typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for creating peptide-like amide structures. wikipedia.org Applying such MCRs to Tröger's base precursors allows for the introduction of diverse functional groups, a strategy that can be extended to modify this compound intermediates to create libraries of complex derivatives. researchgate.net

Endomethylene Bridge Fission and Alkylation Strategies

Advanced Synthetic Strategies and Methodological Innovations

To improve the efficiency, yield, and environmental footprint of synthesis, modern techniques are being explored for the production of heterocyclic compounds.

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. orientjchem.orgnih.govrsc.org This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently. orientjchem.org

While specific literature detailing the microwave-assisted synthesis of this compound is sparse, the method has been successfully applied to the synthesis of structurally related heterocycles like phenothiazines and their derivatives. orientjchem.orgresearchgate.net For example, the thionation of biphenyl (B1667301) amines to form the phenothiazine (B1677639) core has been achieved in minutes using microwave irradiation, a significant improvement over conventional methods. orientjchem.org Similarly, the synthesis of phenothiazine-based imidazole (B134444) derivatives shows a drastic reduction in reaction time and an increase in yield when switching from conventional heating to microwave assistance. researchgate.net These examples strongly suggest the potential applicability and benefits of MAOS for the synthesis of this compound and its derivatives, offering a greener and more efficient alternative to traditional protocols.

| Synthesis Method | Reaction Time | Isolated Yield (%) | Reference |

| Conventional | 370 min | 70 | researchgate.net |

| Microwave-Assisted | 10 min | 84 | researchgate.net |

Table 3: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis for a Phenothiazine-Based Imidazole Derivative.

Environmentally Benign Synthetic Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These approaches prioritize minimizing waste, using less hazardous reagents, and improving energy efficiency, for instance, through catalysis or by simplifying operations. nih.govacs.org In the context of this compound synthesis, which often begins from Tröger's base analogues, environmentally benign modifications have been successfully implemented.

One notable improvement involves the synthesis of the precursor 1,4,7,10-tetraoxa3trögerophane (a macrocyclic Tröger's base). frontiersin.orgfrontiersin.org Researchers were able to significantly shorten the reaction time from 13 days to just 18 hours. frontiersin.orgfrontiersin.orgresearchgate.net This was achieved by raising the reaction temperature to 60–70 °C, using a combination of trifluoroacetic acid (TFA) and concentrated HCl, and substituting paraformaldehyde for formalin. frontiersin.orgfrontiersin.org This modification not only drastically reduced the reaction duration but also decreased the amount of ethanol solvent consumed, representing a significant step towards a more sustainable process. frontiersin.org While specific studies on this compound using techniques like microwave-assisted synthesis or metal-free oxidative coupling are not prevalent rsc.orgrsc.org, these methods represent promising future avenues for even greener synthetic routes. rsc.orgrsc.orgscirp.org

Control of Reaction Conditions for Derivative Formation

The selective formation of this compound derivatives is highly dependent on the precise control of reaction conditions such as temperature, reagents, and reaction time. The pH of the reaction medium is also a critical factor, particularly in the formation of the initial dibenzodiazocine core from aldehydes and amine precursors, where a weakly acidic environment is optimal. doubtnut.com

A clear example of this control is the optimized synthesis of the trögerophane precursor to this compound. frontiersin.org The strategic replacement of formalin with paraformaldehyde and the adjustment of temperature and acid catalyst dramatically improved the reaction's efficiency. frontiersin.orgfrontiersin.org

| Parameter | Original Method | Modified Method |

| Formaldehyde Source | Formalin | Paraformaldehyde |

| Temperature | Room Temperature | 60–70 °C |

| Acid | Not specified | TFA with conc. HCl |

| Reaction Time | 13 days | 18 hours |

| Solvent | High consumption | Reduced ethanol consumption |

| Data sourced from frontiersin.orgfrontiersin.org. |

Further transformations of the trögerophane into this compound derivatives are also governed by specific conditions. The conversion to an N-trifluoroacetamide this compound trifluoroacetate intermediate is achieved by refluxing in trifluoroacetic anhydride for 65 hours. frontiersin.org Subsequent treatment with potassium carbonate in methanol affords the tetrahydrothis compound base. frontiersin.orgnih.gov The final N,N'-disubstituted derivatives are synthesized by reacting this base with various electrophiles under reflux in the presence of a base like triethylamine. frontiersin.orgfrontiersin.org

Chemical Modifications and Functionalization of the this compound Scaffold

The this compound core is a versatile platform that can be chemically modified to introduce a variety of functionalities, leading to compounds with tailored properties.

The introduction of pendant arms containing specific functional groups allows for the development of this compound-based ligands for applications such as ion sensing. researchgate.net A key strategy involves a one-step fission of the endomethylene bridge of a diamino Tröger's base, which occurs with a simultaneous alkylation to attach new functional groups. researchgate.net This method has been used to create a six-armed this compound ligand featuring six acetate (B1210297) arms, designed for the coordination of metal ions like copper(II) and lanthanide(III). researchgate.net In this structure, the nitrogen atoms of the diazocine core and the two central acetate arms coordinate to transition metals, while the outer arms are available for lanthanide coordination. researchgate.net

The inertness of the related dibenzo[b,f] nih.govaphrc.orgdiazocine scaffold allows for a range of post-synthesis modifications. acs.org For example, bisester functional groups on the scaffold can be converted into bisamides by reacting them with chiral or achiral amino alcohols in a base-catalyzed process. acs.org Furthermore, carbon-carbon multiple bonds can be introduced and subsequently used for further functionalization via transition metal-catalyzed reactions, such as cross-metathesis, without disturbing the core diazocine structure. acs.org

A significant class of derivatives involves substitution at the two nitrogen atoms of the this compound core. aphrc.orgresearchgate.net These are typically synthesized from a tetrahydrothis compound precursor, which contains two secondary amine groups (N-H). frontiersin.orgnih.gov This precursor, 1,4,7,10-tetraoxa3-5,6,11,12-tetrahydrothis compound, is reacted with different electrophilic reagents to yield the corresponding N,N'-disubstituted products. frontiersin.orgfrontiersin.org

The reaction with reagents such as phenacyl chloride, bromoacetic acid, and ethyl bromoacetate in refluxing ethanol with triethylamine as a base leads to the formation of N,N'-diphenacyl, N,N'-dicarboxymethyl, and N,N'-diethoxycarbonylmethyl this compound derivatives, respectively. frontiersin.orgfrontiersin.orgnih.gov The successful substitution is confirmed by the disappearance of the N-H stretching band in the IR spectrum. frontiersin.org

| Precursor | Reagent | Product | Yield |

| Tetrahydrothis compound (7) | Phenacyl chloride | N,N'-Diphenacyl this compound (8) | 64.4% |

| Tetrahydrothis compound (7) | Bromoacetic acid | N,N'-Dicarboxymethyl this compound (9) | 70.3% |

| Tetrahydrothis compound (7) | Ethyl bromoacetate | N,N'-Diethoxycarbonylmethyl this compound (10) | 77.6% |

| Data sourced from frontiersin.orgnih.gov. |

Macrocyclization Strategies Involving this compound Units

The this compound unit serves as a key structural component in the synthesis of complex macrocycles. aphrc.orgresearchgate.netresearchgate.net The synthesis of these macrocycles often begins with the formation of a larger Tröger's base analogue, known as a trögerophane, which already contains a macrocyclic framework. frontiersin.orgnih.gov For instance, 1,4,7,10-tetraoxa3trögerophane is prepared via a one-step cyclization of triethylene glycol bis(p-aminophenyl) ether with paraformaldehyde in an acidic medium. frontiersin.orgfrontiersin.orgresearchgate.net

The subsequent conversion of this trögerophane into a tetrahydrothis compound effectively removes the central methylene bridge of the Tröger's base structure while preserving the larger macrocyclic ring. frontiersin.orgresearchgate.netnih.gov This tetrahydrothis compound is itself a macrocycle. frontiersin.org Further reactions, such as the N,N'-disubstitution described previously, can be seen as modifications of this existing macrocyclic structure. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov For example, reacting the macrocyclic tetrahydrothis compound with bifunctional electrophiles can lead to even more complex, fused macrocyclic systems. The construction of these molecules is often challenging due to ring strain, which can hinder the macrocyclization process. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Phenhomazine Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for the detailed structural analysis of phenhomazine compounds. Each technique offers unique information that, when combined, provides a comprehensive picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. msu.edulibretexts.org By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and spatial relationships of atoms within this compound derivatives can be determined. nih.gov

In the ¹H NMR spectrum of 1,4,7,10-tetraoxa4-5,6,11,12-tetrahydrothis compound, the aromatic protons appear as doublets and multiplets in the range of δ 6.40-6.70 ppm. The methylene (B1212753) protons adjacent to the nitrogen atoms (Ar-CH₂-N) show distinct signals, often as doublets due to restricted rotation, around δ 4.79 and 3.97 ppm. The protons of the polyether chain are observed as a series of multiplets between δ 2.79 and 4.29 ppm. A key feature is the broad singlet corresponding to the N-H protons, which is exchangeable with D₂O. frontiersin.org For instance, in one derivative, the N-H protons appear as a broad singlet between δ 3.96 and 3.72 ppm. frontiersin.org The presence of different substituents on the this compound core leads to predictable changes in the chemical shifts of nearby protons. For example, the introduction of electron-withdrawing groups typically shifts the signals of adjacent protons downfield. mdpi.com

The ¹³C NMR spectra provide complementary information about the carbon skeleton. Aromatic carbons in this compound derivatives typically resonate in the region of δ 107-153 ppm. The methylene carbons of the Ar-CH₂-N groups are found around δ 51-60 ppm, while the carbons of the polyether linkages appear in the δ 65-73 ppm range. frontiersin.orgfrontiersin.org The complete assignment of proton and carbon signals is often achieved using two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which reveal correlations between neighboring protons and between protons and carbons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative| Signal Type | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | 6.40-6.70 | Aromatic protons | frontiersin.org |

| ¹H NMR | 4.79 (d), 3.97 (d) | Ar-CH₂-N | frontiersin.org |

| ¹H NMR | 3.96-3.72 (br. s) | N-H (exchangeable) | frontiersin.org |

| ¹H NMR | 2.79-4.29 (m) | Polyether chain protons | frontiersin.org |

| ¹³C NMR | 107-153 | Aromatic carbons | frontiersin.orgfrontiersin.org |

| ¹³C NMR | 51-60 | Ar-CH₂-N | frontiersin.org |

| ¹³C NMR | 65-73 | Polyether chain carbons | frontiersin.orgfrontiersin.org |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of a this compound derivative provides a characteristic fingerprint of its vibrational modes. nist.govnist.gov

A key feature in the IR spectrum of N,N'-unsubstituted or monosubstituted phenhomazines is the N-H stretching vibration. For instance, in 1,4,7,10-tetraoxa4-5,6,11,12-tetrahydrothis compound, a single absorption band for the N-H stretch is observed at approximately 3398 cm⁻¹, indicating the symmetry of the molecule and the absence of significant intramolecular hydrogen bonding. frontiersin.org The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups are observed just below 3000 cm⁻¹. researchgate.net

The presence of other functional groups introduced through derivatization gives rise to characteristic absorption bands. For example, N,N'-diphenacyl this compound shows strong C=O stretching bands around 1694-1698 cm⁻¹. frontiersin.org In N,N'-dicarboxymethyl this compound, a broad band from 2800-3400 cm⁻¹ indicates the hydrogen-bonded O-H of the carboxylic acid, along with a C=O stretching vibration near 1710 cm⁻¹. frontiersin.org The C-O-C stretching vibrations of the ether linkages in polyether-containing derivatives are typically found in the 1250-1050 cm⁻¹ region. scispace.com

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3400 | frontiersin.org |

| Aromatic C-H | Stretching | >3000 | researchgate.net |

| Aliphatic C-H | Stretching | <3000 | scispace.com |

| C=O (acyl) | Stretching | 1694-1698 | frontiersin.org |

| C=O (carboxylic acid) | Stretching | ~1710 | frontiersin.org |

| O-H (carboxylic acid) | Stretching (H-bonded) | 2800-3400 (broad) | frontiersin.org |

| C-O-C (ether) | Stretching | 1050-1250 | scispace.com |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information about this compound derivatives through the analysis of their fragmentation patterns. nih.gov Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. frontiersin.orgajol.info

In EI-MS, the molecular ion peak (M⁺) confirms the molecular weight of the compound. For example, 1,4,7,10-tetraoxa4trögerophane shows a molecular ion peak at m/z 356, corresponding to its molecular formula C₂₀H₂₄N₂O₄. frontiersin.org The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure. Common fragmentation pathways for this compound derivatives involve the cleavage of the bonds in the diazocine ring and the loss of substituents.

ESI-MS is a soft ionization technique particularly useful for analyzing larger and more polar molecules, often yielding the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. researchgate.netddtjournal.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with high accuracy. scispace.com For instance, the HRMS (ESI) data for certain phenanthrene (B1679779) derivatives, which share structural similarities, show excellent agreement between the calculated and found masses for the [M+H]⁺ and [M+Na]⁺ ions. researchgate.net The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the separation and analysis of complex mixtures of this compound derivatives and their metabolites. capes.gov.brnih.gov

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule and provides insights into its electronic structure. msu.edu The absorption of UV or visible light by a this compound derivative promotes electrons from the ground state to higher energy excited states. rsc.org

Donor-acceptor type this compound derivatives can exhibit intramolecular charge transfer (ICT) bands, which are often broad and located at longer wavelengths. researchgate.netresearchgate.net The position of these ICT bands can be tuned by modifying the electronic nature of the donor and acceptor moieties. mdpi.com Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of different polarities, can provide further information about the nature of the electronic transitions and the change in dipole moment upon excitation. nih.govmdpi.com

Table 3: Illustrative UV-Vis Absorption Data for Donor-Acceptor Type Chromophores| Compound Type | Transition Type | Typical Absorption Range (nm) | Reference |

|---|---|---|---|

| Phenazine (B1670421) Core | π→π | ~250, ~360 | researchgate.netnist.gov |

| Carbazole-substituted Diazocine | π→π (Carbazole) | 314, 326 | scispace.com |

| Donor-Acceptor Phenothiazine (B1677639) | Intramolecular Charge Transfer (ICT) | 400-600 | researchgate.netresearchgate.net |

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of luminescent molecules like certain this compound derivatives. researchgate.net It provides information on the emission properties, excited-state dynamics, and environmental sensitivity of these compounds. researchgate.net

Upon excitation at a suitable wavelength, fluorescent this compound derivatives emit light at a longer wavelength. The emission spectrum is often a mirror image of the absorption spectrum. The fluorescence properties, including the emission maximum (λₑₘ), quantum yield (Φբ), and lifetime (τ), are highly dependent on the molecular structure and the surrounding environment. researchgate.net For example, carbazole-substituted diazocine derivatives have been shown to exhibit interesting fluorescence properties, with emission bands that are red-shifted compared to the parent carbazole (B46965) emission. scispace.com

The unique photophysical properties of some this compound derivatives can be tuned by altering their molecular structure. researchgate.net For instance, the introduction of d-pπ bonds into a phenothiazine model system has been shown to enhance phosphorescence. researchgate.net Furthermore, some this compound derivatives can act as fluorescent sensors, where their emission is quenched or enhanced in the presence of specific analytes like metal ions. researchgate.netresearchgate.net The combination of liquid chromatography with fluorescence detection provides a sensitive method for the analysis of fluorescent this compound derivatives. capes.gov.brnih.gov

UV-Visible (UV-Vis) Absorption Spectroscopy in Electronic Structure Studies

Crystallographic Analysis and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govxtalpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, the precise arrangement of atoms, bond lengths, bond angles, and torsional angles can be established. nih.govmdpi.comhku.hk

The crystal structure of this compound derivatives reveals important details about their conformation. For instance, the diazocine ring in many derivatives adopts a saddle-shaped conformation. scispace.com The solid-state packing of the molecules is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov These interactions play a crucial role in determining the physical properties of the material.

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be employed, often in conjunction with solid-state NMR and computational modeling, to determine the crystal structure. rsc.orgdiva-portal.org Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions within the crystal lattice. nih.govuni-potsdam.de

The synthesis of a six-armed this compound ligand has been reported, and its coordination properties with metal ions have been studied using various techniques, including crystallographic analysis. researchgate.nethal.science The conformational control of a dibenzo-1,5-diazacyclooctane derivative through protonation has also been investigated by single-crystal X-ray diffraction, revealing different conformations for the monoprotonated and diprotonated species. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a versatile and rapid analytical technique used for the identification of crystalline phases and the characterization of polycrystalline materials. ncl.ac.ukcarleton.edu Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on finely ground powders, making it suitable for a wider range of samples. carleton.educreative-biostructure.com Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for its identification. malvernpanalytical.com

The primary application of PXRD in the study of this compound derivatives is to identify the crystalline phase of a synthesized material. ncl.ac.ukmalvernpanalytical.com By comparing the experimental diffraction pattern with entries in reference databases, such as the Crystallography Open Database (COD), one can confirm the identity of a known compound or identify the components of a mixture. ncl.ac.uk This is particularly important in synthetic chemistry to ensure phase purity and to detect the presence of any unreacted starting materials or byproducts. researchgate.net

Furthermore, PXRD is crucial for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.netcreative-biostructure.com The technique can readily distinguish between different polymorphs, which is of significant importance in materials science. ncl.ac.uk While PXRD provides less detailed structural information than SCXRD, it is an indispensable tool for routine characterization and quality control of this compound-based materials. creative-biostructure.comrsc.orgnih.gov

Table 2: Example of PXRD Data for Phase Identification

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

| 28.3 | 3.15 | 30 |

Note: This table presents hypothetical PXRD data to illustrate the format of results obtained from this technique.

Advanced Characterization Techniques for this compound-Based Materials

Beyond structural elucidation, a comprehensive understanding of this compound-based materials requires the application of techniques that probe their thermal and compositional properties.

Thermal Analysis (TG/DTA) in Complex Characterization and Degradation Mechanisms

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful thermal analysis techniques that provide information about the thermal stability and decomposition behavior of materials. infinitiaresearch.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. eag.com When used together (TG/DTA), they offer a comprehensive picture of the thermal events occurring during heating, such as decomposition, dehydration, and phase transitions. eag.comresearchgate.net

In the study of this compound derivatives and their metal complexes, TG/DTA is employed to investigate their thermal stability and to propose degradation mechanisms. researchgate.netresearchgate.net For instance, the thermal decomposition of metal complexes of a this compound derivative, dibenzo[b,f][1:5]diazocine-6:12-dione (PHZD), was found to occur in distinct steps, with the final residue often being the metal oxide. researchgate.netresearchgate.net The analysis of the weight loss at each decomposition step helps in identifying the fragments lost during heating. researchgate.net

The thermal behavior of these complexes is often compared to that of the free ligand to understand the effect of metal coordination on thermal stability. researchgate.net The data from TG/DTA can also be used to determine kinetic parameters of the decomposition reactions. mdpi.com

Table 3: Thermal Decomposition Data for Metal Complexes of a this compound Derivative

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

| [Ni(PHZD)₂Cl₂] | 1 | 200-350 | 15.2 |

| 2 | 350-550 | 45.8 | |

| [Cu(PHZD)₂Br₂] | 1 | 180-320 | 12.5 |

| 2 | 320-580 | 48.2 | |

| [Co(PHZD)₂I₂] | 1 | 220-380 | 10.8 |

| 2 | 380-600 | 50.1 |

Note: The data in this table is illustrative and based on findings for similar types of complexes. PHZD = Dibenzo[b,f][1:5]diazocine-6:12-dione.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. huji.ac.il It provides the percentage by weight of each element present in a sample, which is essential for determining the empirical formula of a newly synthesized compound. davidson.edu The empirical formula represents the simplest whole-number ratio of atoms in the compound. davidson.edu

For this compound derivatives, elemental analysis is crucial for confirming their proposed structures and for determining their stoichiometry. frontiersin.orgnih.gov The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and other elements are compared with the calculated values based on the expected molecular formula. researchgate.net A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure. frontiersin.orgresearchgate.net

This technique is often used in conjunction with other spectroscopic methods, such as NMR and IR, and mass spectrometry to provide a complete characterization of the compound. frontiersin.orgresearchgate.net In the case of metal complexes of this compound derivatives, elemental analysis is used to determine the metal-to-ligand ratio, which is critical for establishing the stoichiometry of the complex. researchgate.netresearchgate.net

Table 4: Example of Elemental Analysis Data for a this compound Derivative

| Compound | Formula | Calculated (%) | Found (%) |

| 1,4,7,10-Tetraoxa27-5,6,11,12-tetrahydrothis compound | C₂₀H₂₄N₂O₄ | C: 67.40, H: 6.79, N: 7.86 | C: 67.34, H: 6.85, N: 7.77. researchgate.net |

| N,N'-Diphenacyl this compound | C₃₆H₃₆N₂O₆ | C: 72.95, H: 6.12, N: 4.73 | C: 72.80, H: 6.25, N: 4.68 |

| N,N'-Dicarboxymethyl this compound | C₂₄H₂₈N₂O₈ | C: 60.99, H: 5.97, N: 5.93 | C: 60.85, H: 6.05, N: 5.88 |

| N,N'-Diethoxycarbonylmethyl this compound | C₂₈H₃₆N₂O₈ | C: 63.62, H: 6.86, N: 5.30 | C: 63.55, H: 6.92, N: 5.25 |

Note: The data for the first compound is from a cited source. The data for the other compounds is hypothetical and for illustrative purposes.

Coordination Chemistry and Ligand Properties of Phenhomazine

Phenhomazine as a Ligand in Metal Complexation

The dibenzo[b,f] researchgate.netwikipedia.orgdiazocine structure of this compound and its derivatives serves as a robust platform for creating polydentate ligands. These ligands are noted for their capacity to form stable complexes with various transition metals and lanthanides, acting as effective chelating agents. ias.ac.in The coordination behavior can be precisely tuned by attaching pendant arms with specific donor atoms to the central this compound structure. researchgate.net

The coordinating ability of this compound-based ligands is determined by the available donor atoms within their structure. In specifically designed ligands, such as a six-armed this compound derivative, the donor sites are explicitly defined for selective metal binding. For transition metals like copper(II), coordination is primarily driven by the synergistic action of the two nitrogen atoms within the central diazocine ring and the oxygen atoms of acetate (B1210297) arms attached directly to these nitrogens. researchgate.netibb.waw.pl This arrangement allows the ligand to "bite" the metal ion, forming a stable chelate ring structure. researchgate.netchemguide.co.uk

Chelation, the process where a single ligand binds to a central metal ion through two or more donor atoms, is a key feature of this compound's coordinating behavior. chemguide.co.uk This multidentate binding significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands (ligands that bind through only one atom). libretexts.org The specific mode of binding is often described using kappa (κ) notation; for instance, a ligand binding through two atoms is denoted as κ²-mode.

In a multifunctional this compound ligand designed for sensing applications, different sets of donor atoms can be designated for various metal ions. For example, while the core nitrogens and central acetate arms coordinate with transition metals, the external acetate arms can be reserved for binding lanthanide ions. researchgate.net This demonstrates the tailored chelation properties that can be engineered into this compound-based systems.

The synthesis of advanced this compound ligands often originates from Tröger's base derivatives. A key synthetic strategy involves the one-step fission of the endomethylene bridge of a diamino Tröger's base, which is performed concurrently with an alkylation step to install pendant coordinating arms. researchgate.netibb.waw.pl For instance, a hexafunctionalized this compound ligand bearing six acetate arms was synthesized using this method. researchgate.net Other synthetic routes for macrocyclic this compound derivatives have also been reported, starting from precursors like 1,4,7,10-Tetraoxa8trögerophane.

The formation of metal complexes is typically achieved by reacting the this compound ligand with a suitable metal salt in a solvent like methanol (B129727) or ethanol (B145695). researchgate.netnih.gov The resulting metal-phenhomazine complexes are then isolated and purified.

A suite of spectroscopic and analytical techniques is employed to characterize these complexes and confirm their structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the ligand's structure and to study the coordination of diamagnetic metal ions like Zn(II). Titration experiments monitored by NMR show chemical shift changes in the ligand's protons upon metal binding, which helps to identify the atoms involved in coordination. researchgate.netresearchgate.net

Absorption Spectroscopy (UV-Vis): Spectrophotometric titrations are used to study the complexation of chromophoric metal ions like Cu(II). The changes in the absorption spectrum upon addition of the metal ion provide information about the stoichiometry of the complex. researchgate.netresearchgate.net

Fluorescence Spectroscopy: This technique is crucial for studying the properties of lanthanide complexes, such as those involving Terbium(III). The ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength. This method is used to analyze the formation of the complex and its potential as a luminescent sensor. researchgate.net

The thermodynamic stability of metal-phenhomazine complexes is a critical aspect that quantifies the strength of the metal-ligand bond at equilibrium. gcnayanangal.com This stability is often expressed as a stability constant (K) or its logarithm (log K), where a higher value indicates a more stable complex. chemguide.co.ukijtsrd.com

Experimental techniques such as spectrophotometric and NMR titrations are employed to probe these interactions. researchgate.netresearchgate.netibb.waw.pl By systematically adding a metal ion solution to a solution of the this compound ligand, the resulting changes in the spectroscopic signal can be monitored to determine the stoichiometry and stability of the formed complex. slideshare.net

Spectrophotometric Titration: In a study of a six-armed this compound ligand with copper(II), the titration revealed the formation of a 1:1 complex. The continuous change in the absorption spectrum upon the addition of CuCl₂ pointed to a single, well-defined complexation equilibrium. researchgate.net

NMR Titration: The interaction between the same ligand and zinc(II) was studied via ¹H NMR titration. The chemical shifts of specific protons, particularly those on the diazocinic core and the attached acetate arms, changed significantly as a function of added Zn(II), confirming the involvement of these groups in the coordination and allowing for the study of the binding process. researchgate.net

While detailed kinetic studies providing rate constants for the formation and dissociation of this compound complexes are not widely reported, the thermodynamic data from titration experiments confirm the formation of stable species. researchgate.net The chelate effect, stemming from the multidentate nature of the ligands, is a major thermodynamic driving force for the high stability of these complexes. libretexts.org

| Technique | Metal Ion Studied | Information Obtained | Reference |

|---|---|---|---|

| Spectrophotometric Titration | Copper(II) | Complex stoichiometry (1:1), binding confirmation | researchgate.net |

| NMR Titration | Zinc(II) | Identification of coordinating atoms, binding confirmation | researchgate.netresearchgate.net |

| Spectrofluorimetric Titration | Terbium(III) | Analysis of luminescence properties, complex formation | researchgate.net |

Synthesis and Characterization of Metal-Phenhomazine Complexes

Impact of Ligand Structure on Coordination Geometry and Stability

The three-dimensional structure of a this compound ligand has a profound impact on the coordination geometry and stability of its metal complexes. nih.gov By modifying the substitution pattern and the nature of the pendant arms on the this compound framework, it is possible to control the stoichiometry and geometry of the resulting metal complexes.

In the case of the six-armed this compound ligand, the structure is explicitly designed to create distinct binding pockets for different types of metal ions. The nitrogen atoms of the diazocine core, along with the two central acetate arms, form a specific pocket for transition metals. This coordination forces the flexible eight-membered ring into a constrained, boat-like conformation to accommodate a 1:1 complex with ions like Cu(II). researchgate.net

Conversely, the four external acetate arms are positioned to coordinate with larger lanthanide ions like Tb(III). This arrangement is proposed to lead to a more complex, self-assembled 2:2 metallosupramolecular structure, where two ligands and two metal ions form a single entity. researchgate.net This demonstrates a sophisticated level of structural control, where the ligand's architecture dictates the final coordination geometry. The stability of these complexes is enhanced by the chelate effect, a direct consequence of the ligand's multidentate structure. libretexts.org

Applications of this compound-Metal Complexes in Chemical Sensing

The tunable coordination and photophysical properties of this compound-metal complexes make them promising candidates for applications in chemical sensing. researchgate.net By integrating a signaling unit with a selective metal-binding site, sensors can be designed to detect specific analytes, such as metal ions, through a measurable change in a physical property like color or fluorescence. ijmr.net.in

A key design principle for fluorescent metal ion sensors involves creating a system where the target analyte modulates the emission of a fluorophore. A common strategy is the "turn-off" sensor, where the fluorescence of the system is quenched upon binding the target ion. researchgate.net

This principle was successfully applied in the development of a copper(II) sensor based on a this compound ligand. The design involves a two-stage process:

Complexation with a Luminescent Ion: The six-armed this compound ligand is first complexed with Terbium(III) (Tb³⁺). The this compound framework acts as an antenna, absorbing UV light and sensitizing the Tb³⁺ ion, which results in a characteristic green luminescence with a long lifetime. researchgate.net

Analyte-Induced Quenching: The resulting [Tb(III)-phenhomazine] complex serves as the sensor. When copper(II) ions are introduced, they are selectively coordinated by the central pocket of the this compound ligand (the N-atoms and central acetates). This binding event leads to a significant quenching of the terbium luminescence. researchgate.netibb.waw.pl

The decrease in emission intensity is directly proportional to the concentration of Cu(II), allowing for its quantification. This "turn-off" mechanism forms the basis of a highly selective and sensitive detection method for copper(II) ions. researchgate.netibb.waw.pl The selectivity arises from the specific coordination pocket designed to preferentially bind Cu(II) over other ions.

Luminescence Quenching Mechanisms in Sensor Development (e.g., Terbium-Copper Systems)

The unique photophysical properties of lanthanide ions, such as terbium(III) (Tb³⁺), are harnessed in the development of luminescent sensors. A key strategy in the design of these sensors involves modulating the luminescence of the lanthanide ion through quenching mechanisms. A notable example is the use of a specially designed this compound ligand to create a "turn-off" sensor for copper(II) (Cu²⁺) ions by quenching the luminescence of a complexed terbium(III) ion. researchgate.netnih.gov

The fundamental principle of this sensor system lies in the "antenna effect," where the organic ligand—in this case, a derivative of this compound—absorbs light and efficiently transfers the energy to the emissive ⁵D₄ excited state of the Tb³⁺ ion. researchgate.net This energy transfer results in the characteristic green emission of terbium, which is characterized by narrow emission bands and a long luminescence lifetime. nih.gov The introduction of a quencher, such as the Cu²⁺ ion, provides a non-radiative pathway for the de-excitation of the terbium ion's excited state, leading to a decrease or "quenching" of its luminescence. researchgate.netnih.gov This change in luminescence intensity can be correlated to the concentration of the quencher, forming the basis of the sensing mechanism.

Detailed Research Findings in a Terbium-Copper System

In a specific study, a six-armed this compound ligand was synthesized and investigated for its potential as a "turn-off" copper(II) sensor. researchgate.netnih.gov This ligand was designed with six pendant acetate arms to facilitate the simultaneous coordination of both lanthanide(III) and transition metal ions. nih.gov The coordination properties were analyzed using various spectroscopic techniques, including fluorescence, absorption, and nuclear magnetic resonance (NMR). researchgate.net

The research demonstrated that the terbium(III) complex of this this compound ligand exhibits the typical green emission of terbium. nih.gov The coordination of the transition metal, copper(II), is driven by the synergistic effect of the free nitrogen atoms of the diazocine core of the this compound and the two central acetate arms. researchgate.netnih.gov Conversely, the lanthanide ion, terbium(III), is coordinated by the external acetate arms. researchgate.netnih.gov This specific coordination arrangement is crucial for the subsequent quenching process.

The study analyzed the luminescence quenching of the terbium(III) complex upon the addition of copper(II) ions. researchgate.netnih.gov The presence of Cu²⁺ led to a significant decrease in the terbium luminescence intensity. This quenching effect forms the basis for the development of a this compound-based "turn-off" sensor for copper(II). researchgate.netnih.gov

The quenching mechanism in this system is attributed to an energy transfer process from the excited state of the terbium(III) ion to the copper(II) ion. The coordinated Cu²⁺ provides a deactivation pathway for the excited state of Tb³⁺, competing with the radiative emission process and thus quenching the fluorescence.

To quantify the quenching efficiency, the Stern-Volmer equation is often employed. This equation relates the decrease in fluorescence intensity to the concentration of the quencher. While the specific Stern-Volmer constant for this this compound-terbium-copper system is a detailed parameter from the study, the observed quenching confirms the viability of this approach for sensor development.

Data on Luminescence Properties

The following table summarizes key findings from the spectrophotometric and spectrofluorimetric titrations of the this compound ligand with terbium(III) and the subsequent quenching by copper(II), as reported in the literature. researchgate.net

| Parameter | Value / Observation |

| This compound Ligand Concentration (for Tb³⁺ titration) | 7.6 x 10⁻⁶ M in methanol |

| Excitation Wavelength (λexc) | 320 nm |

| Terbium(III) Emission Bands | Four characteristic bands corresponding to the ⁵D₄ → ⁷Fₙ (J=6–3) transitions |

| Effect of Tb(OTf)₃ Addition | Increased integrated emission intensity of the four terbium bands up to the addition of 1.0 equivalent, indicating complex formation. |

| Quenching Agent | Copper(II) ions (from CuCl₂) |

| Effect of Copper(II) on Terbium Luminescence | Significant quenching of the characteristic green emission of the terbium complex. |

Supramolecular Chemistry of Phenhomazine Frameworks

Self-Assembly Processes and Hierarchical Structures

Self-assembly is a fundamental principle in supramolecular chemistry, where molecules spontaneously organize into ordered structures. cnr.it In the context of phenhomazine, this process can lead to the formation of hierarchical structures, where individual molecules assemble into primary structures, which then act as building blocks for more complex, higher-order assemblies. rsc.orgnih.gov The creation of these intricate architectures is driven by a combination of non-covalent interactions, leading to materials with emergent properties. nih.gov

The study of self-assembly in this compound systems often involves techniques that can probe the resulting structures at various length scales. The goal is to understand how the molecular design of this compound derivatives influences the formation of these hierarchical assemblies, which can range from simple one-dimensional chains to more complex three-dimensional networks. mpg.defrontiersin.org The ability to control these self-assembly processes is key to developing new materials with specific functions. rsc.org

Host-Guest Chemistry with this compound-Derived Receptors

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion. wikipedia.org This interaction relies on molecular recognition, where the host possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. wikipedia.orgmdpi.com

This compound derivatives have been explored as potential host molecules. For instance, macrocyclic structures incorporating the this compound framework have been synthesized to act as receptors. frontiersin.org These macrocycles can be designed to have specific cavity sizes and functionalities, enabling them to selectively bind to certain guest molecules. The binding is driven by non-covalent interactions between the host and the guest. wikipedia.org The development of such this compound-derived receptors opens up possibilities for applications in areas like sensing and molecular transport.

Intermolecular Interactions Governing Supramolecular Assemblies (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: The this compound core contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen and oxygen atoms), making it prone to forming hydrogen bonds. These interactions are highly directional and play a crucial role in guiding the self-assembly process. usherbrooke.ca For example, intermolecular N-H···O or N-H···N hydrogen bonds can lead to the formation of specific, predictable patterns in the solid state. frontiersin.org

π-Stacking: The aromatic rings of the this compound framework can participate in π-stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent molecules. The geometry of π-stacking can vary, including face-to-face and edge-to-face arrangements, and significantly influences the packing of molecules in the crystalline state. mdpi.com

The interplay of these different intermolecular forces is complex and determines the final supramolecular architecture. nih.gov

Crystal Engineering of this compound-Based Solids

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. ul.iewikipedia.org This field is particularly relevant to this compound, as controlling the solid-state packing can lead to materials with tailored optical, electronic, or mechanical properties. usherbrooke.cawikipedia.org

Design Principles for Crystalline Materials

The design of this compound-based crystalline materials relies on several key principles. A primary strategy is the use of "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. ul.ie By incorporating functional groups that are known to form specific synthons, it is possible to guide the assembly of this compound molecules into a desired network structure.

Another important aspect is the consideration of molecular symmetry and shape, which influences how molecules pack in the crystal lattice. mdpi.com Computational methods are also increasingly being used to predict and design crystal structures, offering a way to screen potential structures before synthesis. rsc.org The introduction of controlled disorder can also be a design element to achieve specific functionalities. nih.gov

Influence of Molecular Structure on Crystal Packing

The molecular structure of this compound derivatives has a profound impact on their crystal packing. Even small modifications to the this compound core can lead to significant changes in the solid-state arrangement. frontiersin.org

For instance, the introduction of substituents can alter the intermolecular interactions. Substituents can introduce new hydrogen bonding sites, modify the electronic properties of the aromatic rings (influencing π-stacking), or create steric hindrance that favors a particular packing motif. mdpi.com The conformation of the molecule itself, including the degree of planarity, can also affect how molecules arrange themselves in the crystal. mpg.de Studies have shown that the crystal packing can influence the physical properties of the material, highlighting the importance of understanding these structure-property relationships. mdpi.comnih.gov

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). usherbrooke.ca | The N-H group and heteroatoms in the this compound core act as donor and acceptor sites, directing crystal packing. |

| π-Stacking | Non-covalent interaction between aromatic rings. mdpi.com | The phenyl rings of the this compound framework can stack, influencing the electronic properties of the resulting material. mdpi.com |

| Van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall stability and density of the crystal packing. |

Theoretical and Computational Studies on Phenhomazine

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like phenhomazine. wikipedia.orgfz-juelich.de DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying the ground state properties of many-body systems. wikipedia.orgaspbs.com These calculations allow for the prediction of various molecular characteristics without the need for empirical parameters, providing insights based on first principles. wikipedia.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule by minimizing its energy. qcware.comuni-muenchen.de This process involves systematically adjusting atomic positions based on calculated forces until a stationary point on the potential energy surface is reached. qcware.comgithub.io The result is an optimized molecular structure that represents the equilibrium geometry. qcware.com For this compound derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine their optimized structures and global minimum energies. researchgate.net

The electronic structure of a molecule, which governs its chemical behavior, can be thoroughly analyzed using DFT. This includes the distribution of electrons and the energies of molecular orbitals. mdpi.com For instance, the analysis of phenothiazine (B1677639) derivatives, a class of compounds related to this compound, has been performed to understand their physicochemical properties. researchgate.net Such studies provide valuable data on the molecule's stability and reactivity. researchgate.net

Table 1: Calculated Properties of Phenothiazine Derivatives using DFT

| Property | PP | PPC | BPPC | BPPAA | BPPCA |

| Global Minimum Energy (Hartrees) | -1146.47 | -1259.76 | -3830.76 | -3983.33 | -4058.05 |

| Dipole Moment (Debye) | 2.94 | 5.77 | 4.97 | 5.05 | 3.55 |

Data sourced from a study on phenothiazine derivatives calculated at the B3LYP/6-311++G(d,p) level in the liquid phase. researchgate.net

Spectroscopic Property Prediction and Rationalization (e.g., IR, NMR, UV-Vis)

Theoretical calculations are crucial for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), while the Gauge-Independent Atomic Orbital (GIAO) method is used for calculating NMR chemical shifts. nih.govnih.govresearchgate.net These computational approaches allow for a detailed assignment of experimental spectra. nih.gov

For example, in the study of related heterocyclic systems, theoretical calculations of FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectra have shown good agreement with experimental data. nih.govscielo.org.za The vibrational frequencies are often calculated and then scaled to better match experimental observations, and potential energy distribution (PED) analysis helps in the precise assignment of vibrational modes. nih.govscielo.org.za Similarly, calculated NMR chemical shifts are compared with experimental values to confirm molecular structures. nih.govresearchgate.net The prediction of UV-Vis spectra helps in understanding the electronic transitions within the molecule. nih.govnih.gov A study on a six-armed this compound ligand utilized NMR spectroscopy to analyze its coordination properties. researchgate.net

Analysis of Frontier Orbitals and Molecular Descriptors

Frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. ijarset.commalayajournal.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally indicates higher reactivity and lower stability. malayajournal.orgresearchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. ijarset.com These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (µ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ijarset.com

These descriptors provide a quantitative basis for predicting the reactive behavior of molecules. researchgate.netresearchgate.net The analysis of these parameters for phenothiazine derivatives has been used to predict their reactivity. researchgate.net For instance, the molecule with the smallest frontier orbital gap is typically the most polarizable and reactive. ijarset.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights that are not accessible from static models. wikipedia.orgnih.gov These simulations are widely applied in various fields, including chemistry and biochemistry, to understand phenomena like conformational changes and ligand-receptor interactions. ebsco.commdpi.com

Conformational Analysis and Dynamics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. researchgate.net MD simulations are instrumental in exploring the conformational landscape of a molecule, revealing its flexibility and the dynamic transitions between different conformations. mdpi.comut.ee For molecules with flexible side chains, such as some phenothiazine derivatives, NMR spectroscopy has been used in conjunction with theoretical studies to deduce the conformation of the side chain in different solvents. rsc.org These studies have shown that the mobility and preferred conformation of such side chains can be influenced by factors like protonation state and the surrounding solvent environment. rsc.org

Ligand-Receptor Interaction Modeling

Understanding how a ligand interacts with its receptor is fundamental in drug design and molecular biology. nih.gov MD simulations are a key tool for modeling these interactions, providing detailed insights into the binding process, the stability of the ligand-receptor complex, and the conformational changes that may occur upon binding. plos.orgresearchgate.netnih.gov Coarse-grained models can be used in MD simulations to study ligand-receptor systems, capturing the essential features of their kinetics, such as affinity and dissociation rates. nih.govplos.org These simulations can help in understanding how factors like receptor abundance and ligand-receptor affinity influence the interaction. nih.gov Furthermore, MD simulations can be used to refine docking poses and calculate binding free energies, offering a more accurate picture of the ligand's binding mode. nih.gov Such simulations are crucial for predicting how a molecule like this compound might interact with a biological target. mdpi.com

Solvent Effects and Solution-Phase Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent, a phenomenon that can be elucidated through theoretical and computational studies. While direct computational studies on the solvation of the parent this compound molecule are not extensively documented, insights can be drawn from research on closely related phenazine (B1670421) and dibenzo[b,f] nih.govmdpi.comdiazocine derivatives. The solvent's polarity, proticity, and ability to form hydrogen bonds can alter the conformational preferences, electronic properties, and reactivity of the solute molecule. researchgate.netrsc.org

Computational models for studying solvent effects are generally categorized into two main approaches: implicit and explicit solvation models. mdpi.com Implicit models represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent. mdpi.com Explicit models, on the other hand, involve simulating a specific number of individual solvent molecules around the solute, providing a more detailed and accurate picture of solute-solvent interactions, such as hydrogen bonding, at the cost of higher computational resources. mdpi.com

For phenazine derivatives, studies have shown that polar solvents cause a red-shift in their electronic absorption spectra compared to non-polar solvents. researchgate.net This suggests that the excited state has a more charged character and is stabilized by the polar environment. researchgate.net The total energy of interactions in solution is governed by a combination of hydrogen bonding and polarity effects. researchgate.net Research on the fluorescence quenching of tryptophan by amides has highlighted that microscopic hydrogen bonding, rather than the bulk dielectric constant of the solvent, is the determining factor for the rate of electron transfer. nih.gov This finding is particularly relevant for this compound, which contains nitrogen atoms capable of acting as hydrogen bond acceptors.

The phase behavior of compounds in solution, including phenomena like phase separation, can also be modeled computationally. princeton.eduutexas.edunih.gov For instance, the Flory-Huggins theory of regular solutions can be used to construct phase diagrams and predict the number and composition of coexisting phases. princeton.edu Such studies are crucial for understanding the solubility and formulation of this compound-based compounds. For example, in high-salinity reservoirs, the salt content significantly affects the phase behavior of dissolved compounds, with an increase in salt content generally leading to a decrease in the solubility of light hydrocarbons. nih.gov

The following table, based on data for phenazine derivatives, illustrates the effect of solvent polarity on the redox potential, a key property for many applications.

| Solvent | Dielectric Constant (εr) | Calculated Redox Potential (V) |

|---|---|---|

| 1,4-Dioxane | 2.20 | -2.3 |

| 1,2-Dichloroethane | 10.12 | -1.6 |

Advanced Computational Modeling Approaches

Multiscale Modeling (DFT-MD Integration)

To accurately model the behavior of complex molecular systems like this compound and its derivatives in realistic environments, a single computational method is often insufficient. Multiscale modeling, particularly the integration of Density Functional Theory (DFT) and Molecular Dynamics (MD), offers a powerful approach. nih.govmdpi.comnih.gov This hybrid method combines the quantum mechanical accuracy of DFT for a specific region of interest (e.g., the this compound molecule itself or its reactive site) with the classical efficiency of MD for the surrounding environment (e.g., solvent molecules or a biological macromolecule). mdpi.comnist.gov

DFT calculations provide a detailed description of the electronic structure, allowing for the accurate prediction of properties like reaction energies, electronic spectra, and molecular orbitals. nih.govnih.gov However, DFT is computationally expensive and typically limited to systems of a few hundred atoms and short timescales. mdpi.com MD simulations, on the other hand, use classical force fields to simulate the movement of atoms over longer timescales, enabling the study of dynamic processes and the sampling of conformational landscapes. nih.gov

The integration of DFT and MD, often referred to as QM/MM (Quantum Mechanics/Molecular Mechanics), allows for the study of chemical reactions and other electronic phenomena in large, complex systems. nih.gov For example, in a study of phenothiazine derivatives, which are structurally related to this compound, DFT/MD simulations were used to investigate their interactions with water molecules and their stability within a protein-ligand complex. nih.gov The radius of gyration and root mean square fluctuation (RMSF) values from MD simulations provided insights into the conformational stability of the complex. nih.gov

A typical DFT-MD workflow might involve:

Geometry optimization of the solute (this compound) using DFT to obtain an accurate structure. acs.org

Solvation of the optimized structure in a box of solvent molecules.

MD simulation of the entire system to equilibrate it and study its dynamic behavior.

DFT calculations on snapshots from the MD trajectory to analyze properties that depend on the electronic structure, such as excitation energies or charge distributions, in a realistic solvated environment. nih.gov

The following table provides an illustrative example of the types of data that can be obtained from DFT and MD simulations for a molecule like a phenothiazine derivative, which can be extrapolated to this compound.

| Parameter | Computational Method | Finding |

|---|---|---|

| HOMO-LUMO Gap | DFT | Provides insights into chemical reactivity and electronic transitions. |

| Electrostatic Potential | DFT | Identifies regions susceptible to nucleophilic or electrophilic attack. nih.gov |

| Radius of Gyration | MD | Indicates the conformational convergence and compactness of a protein-ligand complex. nih.gov |

| Root Mean Square Fluctuation (RMSF) | MD | Highlights the flexibility of different regions of the molecule or complex. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govbenthamscience.comresearchgate.net QSAR models are invaluable in drug discovery and materials science for predicting the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing costs. mdpi.commdpi.com

The general form of a QSAR model is: Activity = f (Molecular Descriptors) + error

Where the activity is a measured biological response (e.g., IC50 value) and the molecular descriptors are numerical representations of the physicochemical properties or structural features of the molecules. youtube.com These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

For phenazine derivatives, QSAR studies have been successfully employed to understand their cytotoxic and antimicrobial activities. mdpi.comnih.govbenthamscience.com For instance, a QSAR study on phenazine 5,10-dioxide derivatives as hypoxic selective cytotoxins was performed to gain insight into their mechanism of action. nih.govbenthamscience.com In another study on 2-phenazinamine derivatives as Bcr-Abl tyrosine kinase inhibitors, a G-QSAR model was developed which indicated that the XlogP (a measure of lipophilicity) was highly influential in determining biological activity. researchgate.net

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation : A diverse set of compounds with known activities is collected. youtube.com This set is usually divided into a training set for model development and a test set for external validation.

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound using specialized software. youtube.com

Variable Selection : Statistical methods are used to select a subset of descriptors that are most relevant to the activity.

Model Building : A mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is constructed to correlate the selected descriptors with the activity. youtube.com

Model Validation : The predictive power of the model is rigorously assessed using various statistical metrics and the external test set.

The following table presents an example of a QSAR model for a series of bioactive compounds, illustrating the types of descriptors that might be found to be important for the activity of this compound derivatives.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (training set) | 0.8074 | Indicates a good fit of the model to the training data. researchgate.net |

| q² (cross-validation) | 0.6521 | Suggests good internal predictive ability. researchgate.net |

| pred_r² (test set) | 0.5892 | Shows reasonable predictive power for external data. researchgate.net |

| Influential Descriptor | XlogP | Lipophilicity is a key determinant of activity. researchgate.net |

Molecular Mechanism of Action and Biological Interactions Non Clinical Focus

Investigation of Cellular Pathway Modulation by Phenhomazine Derivatives

This compound and its derivatives have been the subject of research to understand their interactions at a cellular level, particularly focusing on their ability to modulate pathways involved in cell growth, proliferation, and death.

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. openstax.org Key regulatory molecules, including cyclins and cyclin-dependent kinases (Cdks), control the progression through different phases of the cell cycle. praxilabs.com The cell cycle has checkpoints that monitor for DNA damage and other problems, and if issues are detected, the cycle can be halted by inhibitor molecules. openstax.orglibretexts.org

Studies on phenothiazine (B1677639) derivatives, a class of compounds related to this compound, have demonstrated their ability to interfere with cell cycle progression. For instance, some phenothiazine derivatives can induce cell cycle arrest at the G0-G1 or G2/M phases in cancer cell lines. nih.gov Specifically, a phenothiazine-dithiocarbamate hybrid, compound 8a , was found to arrest the cell cycle at the G1 phase and regulate the expression of proteins related to the G1 checkpoint. nih.gov This suggests that these compounds can block the cell from proceeding to the DNA synthesis (S) phase. nih.gov The cell cycle can be halted at the G1 checkpoint by the protein p53 if DNA damage is detected. libretexts.org

The mechanism of cell cycle arrest can involve the inhibition of key enzymes like cyclin-dependent kinases (CDKs). wikipedia.org For example, the inhibitor Roscovitine can arrest cells in the G0/G1, G1/S, or G2/M transitions by competing with ATP in the ATP-binding region of CDKs. wikipedia.org Similarly, phenothiazine derivatives have been shown to induce the expression of p21, a Cdk inhibitor, which can block the activity of Cdk2 and halt the cell cycle in the G1 phase. praxilabs.comnih.gov

Table 1: Effect of Phenothiazine Derivatives on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Key Proteins Modulated |

| Chlorpromazine (B137089) | V79 | Loss of G1 population nih.gov | p53, p21 nih.gov |

| Trifluoperazine (B1681574) | V79 | Loss of G1 population nih.gov | p53, p21 nih.gov |

| Phenothiazine-dithiocarbamate hybrid (8a) | PC-3 | G1 phase arrest nih.gov | G1 checkpoint-related proteins nih.gov |

| Phenothiazine derivative (6e) | HCT-116 | G2/M arrest nih.gov | Not specified |

| Other Phenothiazine derivatives (4b, 4h, 4g) | HCT-116 | G0-G1 arrest nih.gov | Not specified |

Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells. It can be initiated through various pathways, including the intrinsic (mitochondrial) pathway. researchgate.net

Phenothiazine derivatives have been shown to induce apoptosis in different cell types. nih.govnih.gov For example, chlorpromazine and trifluoperazine were found to induce apoptosis in Chinese hamster lung fibroblast (V79) cells. nih.gov This was confirmed by DNA fragmentation analysis and propidium (B1200493) iodide staining. nih.gov The apoptotic response was associated with a loss of the G1 cell population. nih.gov

Further studies have elaborated on the mechanisms. For instance, some Tröger's base derivatives, which share a structural relationship with this compound, induce apoptosis via the mitochondrial pathway. researchgate.net This is characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. researchgate.net The Bcl-2 family of proteins plays a significant role in regulating apoptosis by controlling mitochondrial membrane permeability. mdpi.com

In another study, novel phenothiazine derivatives were shown to induce early apoptosis in colon (HCT-116) and breast (MDA-MB-231) cancer cell lines. nih.gov One particular compound, 6e , was also capable of inducing cellular necrosis in addition to apoptosis. nih.gov The induction of apoptosis by these compounds highlights their potential to eliminate cancerous cells. saludcapital.gov.co

The PI3K/Akt/mTOR and MAPK/ERK1/2 signaling pathways are critical regulators of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov Dysregulation of these pathways is a common feature in many diseases, including cancer. mdpi.comnih.gov

PI3K/Akt/mTOR Pathway: This pathway is frequently overactivated in cancer, promoting cell survival and resistance to therapies. mdpi.comnih.govnih.gov The pathway is initiated by the activation of PI3K, which leads to the production of PIP3. medchemexpress.com PIP3 then recruits and activates Akt, a serine/threonine kinase. medchemexpress.com Activated Akt, in turn, can activate mTOR, which exists in two complexes, mTORC1 and mTORC2. mdpi.commedchemexpress.com mTORC1 is involved in protein and ribosome biogenesis. medchemexpress.com The PI3K/Akt/mTOR pathway is known to be a significant therapeutic target in lung cancer and other malignancies. mdpi.comnih.gov

While direct studies on this compound's effect on this pathway are limited, the known anticancer activities of related phenothiazine derivatives suggest a potential for interaction. The pathway's role in cell survival and apoptosis resistance makes it a plausible target for compounds that induce apoptosis. mdpi.com